molecular formula C9H6N2O2S B3151778 4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid CAS No. 72234-46-9

4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid

Cat. No.: B3151778
CAS No.: 72234-46-9
M. Wt: 206.22 g/mol
InChI Key: CODCDRVVTNWHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring.

Biochemical Analysis

Biochemical Properties

4-phenyl-1,2,5-thiadiazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. For instance, the thiadiazole moiety can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, thereby influencing the enzyme’s function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines such as MCF-7, A549, and HepG-2, this compound exhibits cytotoxic effects, leading to cell cycle arrest and apoptosis . The compound’s impact on cell signaling pathways, such as the ERK1/2 pathway, further underscores its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of CDK9/Cyclin T1, which plays a crucial role in transcriptional regulation . The compound’s binding interactions with these biomolecules involve hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex and prevent the enzyme from carrying out its normal function. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes easily, facilitating its distribution to different cellular compartments . Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs) are involved in the cellular uptake and efflux of this compound, influencing its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can also be synthesized through other methods involving different starting materials and catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of reactive sites on the thiadiazole ring and the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted thiadiazole derivatives .

Properties

IUPAC Name

4-phenyl-1,2,5-thiadiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-14-11-8)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODCDRVVTNWHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid
Reactant of Route 3
4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.